molecular formula C12H11BrN2O B14275122 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide CAS No. 138329-25-6

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide

Katalognummer: B14275122
CAS-Nummer: 138329-25-6
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: UHPBYPYNLIQMAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide is a compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids with a pyrido[3,4-b]indole structure. These compounds are known for their diverse biological activities, including neuroprotective, cognitive-enhancing, and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide typically involves the methylation of beta-carboline derivatives. One common method is the reaction of 6-hydroxy-beta-carboline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.

    Biology: Studied for its interactions with enzymes and receptors in biological systems.

    Medicine: Investigated for its potential neuroprotective and anti-cancer properties.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially enhancing cognitive function . Additionally, it may interact with serotonin receptors, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-2-methyl-9H-beta-carbolin-2-ium bromide: Similar structure with a methoxy group instead of a hydroxyl group at the 6-position.

    9-Methyl-beta-carboline: Lacks the hydroxyl group at the 6-position and has a methyl group at the 9-position.

    Harmine: A natural beta-carboline with a methoxy group at the 7-position

Uniqueness

6-Hydroxy-2-methyl-9H-beta-carbolin-2-ium bromide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxyl group at the 6-position and the methyl group at the 2-position contribute to its ability to interact with various molecular targets, making it a valuable compound for scientific research .

Eigenschaften

138329-25-6

Molekularformel

C12H11BrN2O

Molekulargewicht

279.13 g/mol

IUPAC-Name

2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol;bromide

InChI

InChI=1S/C12H10N2O.BrH/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14;/h2-7,15H,1H3;1H

InChI-Schlüssel

UHPBYPYNLIQMAA-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)O.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.